(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane
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Overview
Description
(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structural features, which include a dioxaborolane ring and a phenylbutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate alkene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The phenylbutenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable catalyst and a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boronate esters.
Scientific Research Applications
(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The dioxaborolane ring can coordinate with nucleophiles, while the phenylbutenyl group can participate in π-π interactions with aromatic systems. These interactions contribute to the compound’s reactivity and its ability to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the dioxaborolane ring.
4,4,5,5-Tetramethyl-2-(1-phenylethyl)-1,3,2-dioxaborolane: A structurally similar compound with a different alkyl group.
Uniqueness
(Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a phenylbutenyl group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in scientific research make it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C16H23BO2 |
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Molecular Weight |
258.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-1-phenylbut-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-6-10-14(13-11-8-7-9-12-13)17-18-15(2,3)16(4,5)19-17/h7-12H,6H2,1-5H3/b14-10+ |
InChI Key |
SIJADSATZGOYMQ-GXDHUFHOSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/CC)/C2=CC=CC=C2 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CCC)C2=CC=CC=C2 |
Origin of Product |
United States |
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